molecular formula C7H5BrF3N B1528061 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine CAS No. 1335050-19-5

5-Bromo-2-(2,2,2-trifluoroethyl)pyridine

Cat. No. B1528061
CAS RN: 1335050-19-5
M. Wt: 240.02 g/mol
InChI Key: XDBQGOYOGIWYFG-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da . It is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string FC(F)(F)C1=CC=C(Br)C=N1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is used as a reactant in the preparation of oxazoline and thiazoline derivatives .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 186.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.9±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.5±3.0 kJ/mol, and it has a flash point of 66.4±27.3 °C . The compound has a molar refractivity of 42.0±0.3 cm3, and its polar surface area is 13 Å2 .

Safety and Hazards

5-Bromo-2-(2,2,2-trifluoroethyl)pyridine is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and seek medical advice . If inhaled, the victim should be moved to fresh air, and if not breathing, artificial respiration should be given .

properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-5-1-2-6(12-4-5)3-7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBQGOYOGIWYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745068
Record name 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1335050-19-5
Record name 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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